Albendazole is derived from benzimidazole and acts primarily by inhibiting the polymerization of tubulin, which is essential for the formation of microtubules in parasitic cells. The S-oxide form is generated through metabolic oxidation processes in the liver after administration of albendazole. It is classified as a sulfoxide compound due to the presence of a sulfur atom bonded to an oxygen atom, which gives it distinct chemical properties and biological activity.
The synthesis of (R)-albendazole S-oxide can be achieved through various methods, primarily involving oxidation reactions. A common approach involves the use of hydrogen peroxide in glacial acetic acid to oxidize albendazole. The reaction typically occurs under controlled temperature conditions (0°C to room temperature) and can yield significant quantities of the sulfoxide.
(R)-Albendazole S-oxide has a specific molecular structure characterized by its sulfoxide functional group. Its molecular formula is , and it features a stereogenic center, leading to two enantiomers: (+)-(R)-albendazole S-oxide and (−)-(S)-albendazole S-oxide.
The primary chemical reaction involving (R)-albendazole S-oxide is its formation from albendazole via oxidation. This process can be influenced by various factors such as temperature, concentration of reagents, and pH levels.
The mechanism of action for (R)-albendazole S-oxide involves its interaction with tubulin in parasitic cells. By binding to tubulin, it disrupts microtubule formation, leading to impaired cellular functions such as mitosis and transport processes within the cell.
(R)-albendazole S-oxide exhibits several notable physical and chemical properties:
(R)-albendazole S-oxide has significant applications in both clinical and research settings:
The synthesis of enantiopure (R)-albendazole sulfoxide ((R)-ABZSO) presents inherent stereochemical complexities due to the chiral sulfoxide center within the benzimidazole scaffold. This sulfur atom adopts a tetrahedral geometry upon oxidation, creating two enantiomers with distinct biochemical properties. The synthetic challenges arise from:
Table 1: Stereoselectivity in ABZ Sulfoxidation Across Species
Species | Predominant ABZSO Enantiomer | Key Metabolic Enzyme(s) | Enantiomeric Ratio (R:S) Approx. |
---|---|---|---|
Rat | (S)-(-)-ABZSO | CYP3A, FMO | 30:70 |
Human | (R)-(+)-ABZSO | CYP3A, FMO | 60:40 |
Sheep/Goat | (R)-(+)-ABZSO | FMO | 75:25 |
Cattle | (R)-(+)-ABZSO | FMO | 80:20 |
Source: Adapted from Comparative Hepatic and Extrahepatic Enantioselective Sulfoxidation Studies [10]
Chromatographic separation, particularly using polysaccharide-derived chiral stationary phases (CSPs), represents the most robust and scalable method for resolving (R)-ABZSO from racemic mixtures or enriching enantiomeric purity post-synthesis. Performance hinges critically on the CSP chemistry, mobile phase composition, and elution mode [7] [8]:
Table 2: Chromatographic Performance of CSPs for ABZSO Resolution
Chiral Stationary Phase (CSP) | Elution Mode | Mobile Phase | Selectivity (α) | Resolution (Rs) | Retention Factor (k1) |
---|---|---|---|---|---|
Amylose tris(3,5-dimethylphenylcarbamate) | Normal Phase (NP) | Hexane/Ethanol/DEA (e.g., 90:10:0.1) | >1.5 | ~4.96 | Moderate-High |
Amylose tris(3,5-dimethylphenylcarbamate) | Polar Organic (PO) | Methanol (+ trace additives) | ~1.4 | ~2.60 - 3.09 | Very Low (~0.34) |
Amylose tris(3,5-dimethylphenylcarbamate) | Reversed Phase (RP) | ACN/Buffer | ~1.1 | <1.5 | Variable |
Cellulose tris(3,5-dimethylphenylcarbamate) | Normal Phase (NP) | Hexane/Ethanol/DEA | ~1.2 | <2.0 | Moderate |
Amylose tris(3,5-dimethoxyphenylcarbamate) | NP / PO / RP | Various | <1.2 | <1.5 | Variable |
Source: Data synthesized from Enantiomeric Resolution Studies [7] [8]
The VARICOL process, a continuous multi-column chromatographic technology, surpasses traditional Simulated Moving Bed (SMB) chromatography for large-scale (R)-ABZSO production due to its enhanced flexibility and superior productivity, especially with fewer columns. Its key advantage is the asynchronous shifting of inlet/outlet valves compared to the synchronous shift in SMB, allowing the number of columns per zone to vary dynamically within a switching interval [1] [5] [9].
Critical Optimization Parameters for (R)-ABZSO:
Benefits for (R)-ABZSO Production:
Table 3: VARICOL Process Parameters and Performance for (R)-ABZSO Production
Parameter | Value/Optimization | Impact |
---|---|---|
Optimal Column Configuration | 5 Columns (Avg: Zone I=1, II=1.5, III=1.5, IV=1) | Higher productivity vs. 6-col SMB; better CSP utilization |
Preferred Mobile Phase | Methanol (Polar Organic Mode) | Low viscosity; enables high solvent recycling (>90%); good CSP compatibility |
Typical Purity (Extract) | >99.0% (R)-(+)-ABZSO | Meets stringent requirements for research/therapeutic use |
Typical Purity (Raffinate) | >99.5% (S)-(-)-ABZSO | High-value by-product |
Recovery | ~97% | Efficient process minimizing product loss |
Productivity | Higher than SMB (by ~17-20% for comparable systems) | Reduced cost per gram of enantiomer |
Key Advantage | Asynchronous valve shifting | Dynamic column allocation maximizes efficiency with fewer columns |
Source: Based on Albendazole Sulfoxide Enantiomers: Preparative Chiral Separation Studies [1] [9]
Multiple routes exist to access enantiopure (R)- and (S)-ABZSO, each with distinct advantages, limitations, and inherent biases or capabilities regarding enantiomeric outcome:
Synthesis Route Selection Considerations:
Table 4: Comparison of Synthetic Routes to Enantiopure (R)- and (S)-ABZSO
Synthetic Route | Typical ee Achievable | Advantages | Disadvantages | Primary Enant. Bias/Control | Scalability |
---|---|---|---|---|---|
Asymmetric Chemical Oxidation | 80-95% (R or S) | Direct route from ABZ sulfide; tunable | High catalyst cost/loading; complex synthesis | Controlled by catalyst chiral ligand | Moderate (Cost-limited) |
Enzymatic Resolution (Racemate) | >98% (R or S) | Mild conditions; high specificity | Max 50% yield; enzyme cost/stability | Determined by enzyme specificity | Low-Moderate |
Enzymatic Asymmetric Oxidation | 70-95% (R usually) | Direct route from ABZ; green potential | Enzyme screening/engineering; low productivity | Often favors (R); enzyme dependent | Low-Moderate |
Prep. Batch Chromatography | >99% (R & S) | High purity; reliable; well-established | High solvent/CSP cost; low productivity | Yields both enantiomers | mg - 10s grams |
VARICOL Chromatography | >99% (R & S) | High purity; high productivity; continuous; scalable; solvent recycling | High initial equipment investment | Yields both enantiomers simultaneously | High (Industrial) |
Source: Analysis based on provided search results and synthetic chemistry principles [1] [7] [8]
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1